N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzo[d][1,3]dioxin derivatives This compound is characterized by the presence of a hydroxyphenylmethyl group and a methylbenzenesulfonamide group attached to a dihydrobenzo[b][1,4]dioxin core
Preparation Methods
The synthesis of N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxin core: This can be achieved by reacting salicylic acid with acetylenic esters in the presence of a copper(I) iodide (CuI) catalyst and sodium bicarbonate (NaHCO3) in acetonitrile.
Introduction of the hydroxyphenylmethyl group: This step involves the reaction of the benzo[d][1,3]dioxin derivative with a hydroxyphenylmethyl reagent under appropriate conditions.
Attachment of the methylbenzenesulfonamide group: The final step involves the amidation of the intermediate product with a methylbenzenesulfonamide reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid (HNO3), halogens (Cl2, Br2), or sulfuric acid (H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and design.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethyl group can form hydrogen bonds with biological molecules, while the benzo[d][1,3]dioxin core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxin derivatives: These compounds share the benzo[d][1,3]dioxin core but differ in the substituents attached to the core.
Phenylmethyl derivatives: These compounds contain a phenylmethyl group but differ in the core structure.
Sulfonamide derivatives: These compounds contain a sulfonamide group but differ in the other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21NO5S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H21NO5S/c1-15-7-9-17(10-8-15)29(25,26)23-19-14-21-20(27-11-12-28-21)13-18(19)22(24)16-5-3-2-4-6-16/h2-10,13-14,22-24H,11-12H2,1H3 |
InChI Key |
SCKBXDTUOHBMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(C4=CC=CC=C4)O)OCCO3 |
Origin of Product |
United States |
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